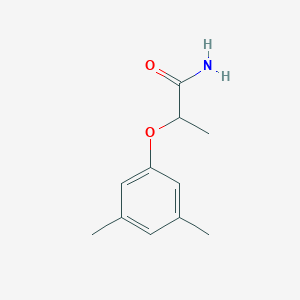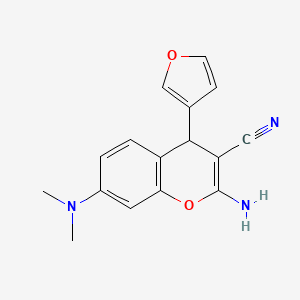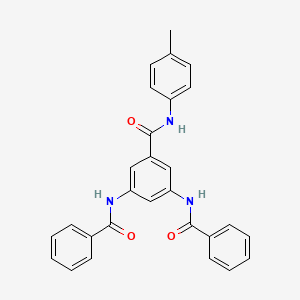![molecular formula C23H32N2O3 B6027879 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6027879.png)
2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as PEH, and it belongs to the class of compounds known as piperazine derivatives.
作用機序
PEH is believed to exert its therapeutic effects through its interaction with various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors and a serotonin 5-HT1A receptor agonist. It also modulates the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
PEH has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. Additionally, PEH has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various neurological disorders.
実験室実験の利点と制限
PEH has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in water and some organic solvents can pose a challenge in certain experiments. Additionally, the lack of standardized protocols for its use in animal models can lead to variations in the results obtained.
将来の方向性
The potential therapeutic applications of PEH are vast, and several areas of research are currently being explored. Some of the future directions include the development of more potent and selective analogs of PEH, the investigation of its potential in the treatment of other neurological disorders such as schizophrenia and bipolar disorder, and the exploration of its mechanism of action at the molecular level. Additionally, more studies are needed to determine the optimal dosage and administration route for its therapeutic use.
Conclusion:
In conclusion, 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a promising compound that has shown potential in the treatment of various neurological disorders. Its ease of synthesis, low toxicity, and high purity make it an attractive candidate for further research. While there are still many unanswered questions regarding its mechanism of action and optimal therapeutic use, the future looks bright for this compound.
合成法
The synthesis of PEH involves the reaction of 1-(2-phenylethyl)piperazine with 3-(2-hydroxyethoxy)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol. This method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
PEH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. It has also been studied for its potential use in the treatment of alcohol addiction and withdrawal symptoms. Additionally, PEH has shown promise in the treatment of neuropathic pain and cognitive impairment associated with aging.
特性
IUPAC Name |
2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c26-14-10-22-19-24(18-21-7-4-8-23(17-21)28-16-15-27)12-13-25(22)11-9-20-5-2-1-3-6-20/h1-8,17,22,26-27H,9-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUOPUZTLFSGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)OCCO)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)


![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)
![4-chloro-1-methyl-N-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6027821.png)
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)

![1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)
![2-(2-chlorophenyl)-N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6027855.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6027866.png)
![6-[4-(diethylamino)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6027899.png)
![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)

![2-ethyl-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B6027912.png)